N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4S2 and its molecular weight is 403.43. The purity is usually 95%.
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Biological Activity
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole and thiazole groups contributes to its pharmacological potential.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic properties of derivatives containing the thiadiazole structure. For instance, compounds with similar structures have shown significant activity against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A review indicated that 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- Specific derivatives showed potent activity; for example, one derivative demonstrated an IC50 of 3.29 μg/mL against HCT116 cells .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities.
Antimicrobial Efficacy
- A study focused on the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives found that these compounds displayed significant activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .
- The biological activity was correlated with structural modifications of the thiadiazole ring; for instance, substitutions at specific positions enhanced antibacterial potency .
Comparative Biological Activity Table
Properties
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S2/c1-8-20-21-16(27-8)18-13(22)5-10-6-26-15(17-10)19-14(23)9-2-3-11-12(4-9)25-7-24-11/h2-4,6H,5,7H2,1H3,(H,17,19,23)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOOXTYINEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.